4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde
Overview
Description
“4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde” is a chemical compound with the molecular weight of 276.72 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13ClO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Chemosensors
- Application : Methoxybenzaldehydes, including this compound, exhibit selective chemosensor properties for Fe (III), showcasing their application in environmental monitoring and analytical chemistry.
- Methods : The process involves the use of methoxybenzaldehydes in creating chemosensors.
- Results : These chemosensors can selectively detect Fe (III), which is useful in environmental monitoring and analytical chemistry.
Photocatalytic Oxidations
- Application : This compound is used to study the photocatalytic oxidation of benzyl alcohol derivatives into aldehydes.
- Methods : The process involves the use of photocatalysis to convert benzyl alcohol derivatives into aldehydes.
- Results : This process indicates the potential of this compound in green chemistry applications for synthesizing fine chemicals and intermediates.
Lignin Degradation Products
- Application : This compound is used in the synthesis and characterization of chlorinated vanillins and syringaldehydes from lignin and humic substances.
- Methods : The process involves the degradation and utilization of biomass to create chlorinated vanillins and syringaldehydes.
- Results : This process offers insights into the degradation and utilization of biomass, highlighting the importance of methoxybenzaldehydes in understanding and exploiting lignin chemistry.
Renewable Epoxy Thermosets
- Application : This compound is used in the synthesis of fully renewable triphenols from lignin-derived phenols and aldehydes.
- Methods : The process involves the use of lignin-derived phenols and aldehydes to create fully renewable triphenols.
- Results : This process paves the way for creating sustainable materials with applications in the development of eco-friendly plastics and composites.
Biological Potential of Indole Derivatives
- Application : This compound is used in the synthesis of indole derivatives, which have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods : The process involves the synthesis of a variety of indole derivatives using this compound .
- Results : The synthesized indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Synthesis of Bioactive Aromatic Compounds
- Application : This compound is used in the synthesis of various bioactive aromatic compounds containing the indole nucleus, which have shown clinical and biological applications .
- Methods : The process involves the synthesis of a variety of bioactive aromatic compounds using this compound .
- Results : The synthesized compounds have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Synthesis of Secondary Amines
- Application : This compound is used in the synthesis of secondary amines, which are crucial intermediates for various organic syntheses.
- Methods : The process involves the use of this compound in creating secondary amines.
- Results : The synthesized secondary amines have shown potential in various organic syntheses.
Safety And Hazards
properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-3-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIMHQCVOZNYCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352086 | |
Record name | 4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde | |
CAS RN |
70205-04-8 | |
Record name | 4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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